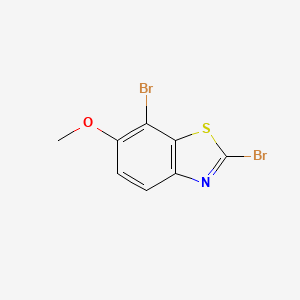

2,7-Dibromo-6-methoxy-benzothiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5Br2NOS |

|---|---|

Molecular Weight |

323.01 g/mol |

IUPAC Name |

2,7-dibromo-6-methoxy-1,3-benzothiazole |

InChI |

InChI=1S/C8H5Br2NOS/c1-12-5-3-2-4-7(6(5)9)13-8(10)11-4/h2-3H,1H3 |

InChI Key |

WYUQLNLPLCMXBA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)N=C(S2)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2,7 Dibromo 6 Methoxy Benzothiazole and Analogous Scaffolds

Precursor Synthesis and Functionalization Strategies

The foundational step in the synthesis of 2,7-Dibromo-6-methoxy-benzothiazole is the construction of the 6-methoxy-benzothiazole scaffold. This precursor can be synthesized through several routes, which then allow for subsequent functionalization, primarily through electrophilic substitution.

A common and effective method for the synthesis of 6-methoxy-2-aminobenzothiazole involves the reaction of p-anisidine (B42471) with ammonium (B1175870) thiocyanate (B1210189). This reaction proceeds through the formation of a thiourea (B124793) derivative, which then undergoes oxidative cyclization to yield the desired benzothiazole (B30560). researchgate.netekb.eg A catalytic amount of bromine is often employed in an alkaline medium to facilitate the ring closure. ekb.eg

Another synthetic approach to methoxy-substituted benzothiazoles starts from 1,4-benzoquinone. This method leads to the formation of ethyl 6-hydroxybenzothiazole-2-carboxylate, which can be subsequently methylated to the corresponding 6-methoxy derivative. arkat-usa.org This route offers an alternative for accessing the core structure with different substitution patterns at the 2-position.

| Starting Material | Reagents | Product | Yield | Reference |

| p-Anisidine | 1. Ammonium thiocyanate 2. Bromine (catalytic) | 6-methoxy-2-aminobenzothiazole | - | researchgate.net, ekb.eg |

| 1,4-Benzoquinone | Multi-step synthesis | Ethyl 6-methoxybenzothiazole-2-carboxylate | - | arkat-usa.org |

Data table compiled from referenced research articles.

The introduction of bromine atoms at specific positions on the benzothiazole nucleus is a critical step. The directing effects of the existing substituents on the aromatic ring, namely the methoxy (B1213986) group and the fused thiazole (B1198619) ring, play a crucial role in determining the outcome of the bromination reaction. Several methods have been developed for the regioselective bromination of benzothiazoles and related heterocyclic systems.

Direct bromination using elemental bromine is a conventional method for introducing bromine onto aromatic rings. For benzothiazole derivatives, the reaction conditions can be tuned to control the degree of bromination. The use of aqueous hydrobromic acid or nitric acid as the reaction medium has been reported for the bromination of 2,1,3-benzothiadiazoles, which can lead to mono- or di-bromo derivatives. google.com In the case of 6-methoxy-benzothiazole, the electron-donating methoxy group at the 6-position and the thiazole moiety will influence the regioselectivity of the electrophilic attack by bromine.

Modern synthetic chemistry has seen the emergence of palladium-catalyzed C-H activation as a powerful tool for the regioselective functionalization of aromatic compounds. rsc.org This strategy can be applied to the direct introduction of bromine atoms onto the benzothiazole core. For instance, palladium-catalyzed ortho-halogenation has been successfully demonstrated for 2-arylbenzothiazoles, where the benzothiazole nitrogen directs the catalyst to the ortho-position of the aryl substituent. rsc.org A similar approach could potentially be adapted for the direct bromination of the benzothiazole ring itself, offering high regioselectivity. Furthermore, iridium-catalyzed C-H borylation of the benzothiadiazole ring, followed by halogenation of the resulting boronate ester, provides another sophisticated route for regiocontrolled bromine introduction. nih.gov

N-Bromosuccinimide (NBS) is a widely used reagent for bromination due to its ease of handling and its ability to provide a low, constant concentration of bromine during the reaction, which can enhance selectivity. nih.govwikipedia.org The bromination of benzothiazoles using NBS can be facilitated by the presence of a catalyst. For example, the synthesis of 2,6-dibromobenzothiazole (B1326401) has been achieved using NBS in the presence of titanium dioxide. google.com Palladium catalysts have also been employed in conjunction with NBS for the bromination of benzothiadiazole derivatives. google.com The use of NBS under drastic conditions, such as in the presence of concentrated sulfuric acid, has been shown to effect the bromination of the benzene (B151609) ring of 2,1,3-benzothiadiazole. researchgate.net This suggests that with the appropriate choice of catalyst and reaction conditions, NBS can be a highly effective reagent for the dibromination of 6-methoxy-benzothiazole to yield the desired 2,7-dibromo product.

| Substrate | Catalyst/Co-reagent | Product | Reference |

| Benzothiazole | Titanium dioxide | 2,6-Dibromobenzothiazole | google.com |

| 4-methyl-7-(3-methoxy)phenyl-2,1,3-benzothiadiazole | Palladium acetate | 4-methyl-7-(2-bromo-5-methoxy)phenyl-2,1,3-benzothiadiazole | google.com |

| 2,1,3-Benzothiadiazole | Concentrated sulfuric acid | 4,7-Dibromo-2,1,3-benzothiadiazole | researchgate.net |

Data table compiled from referenced research articles.

Regioselective Bromination Techniques for Benzothiazole Nuclei

Optimized Reaction Conditions and Mechanistic Considerations

The successful synthesis of this compound with high yield and purity relies on the careful optimization of reaction conditions. Key parameters include the choice of solvent, reaction temperature, stoichiometry of the reagents, and the nature of the catalyst.

For direct bromination with elemental bromine, the reaction temperature and the concentration of the acid medium are critical factors in controlling the extent of bromination and minimizing side reactions. google.com In palladium-catalyzed C-H bromination, the choice of ligand for the palladium center is crucial for the efficiency and regioselectivity of the reaction. nih.gov The reaction often requires elevated temperatures to facilitate the C-H activation step. rsc.org

In NBS-mediated bromination, the reaction can often be carried out under milder conditions. The mechanism of the Wohl-Ziegler reaction, which involves a free radical pathway, is relevant for allylic and benzylic brominations but less so for the direct bromination of the aromatic core. wikipedia.orgyoutube.com For the electrophilic bromination of the benzothiazole ring, the catalyst likely plays a role in activating the NBS or the substrate. For instance, in palladium-catalyzed reactions, a plausible mechanism involves the oxidative addition of palladium to the C-H bond, followed by reductive elimination with the bromine source. rsc.org When a Lewis acid catalyst like titanium dioxide is used, it may coordinate to the carbonyl group of NBS, increasing its electrophilicity.

The optimization of the synthesis of this compound would likely involve screening various brominating agents, catalysts, and solvents to achieve the desired regioselectivity, favoring bromination at the 2- and 7-positions while avoiding substitution at other sites on the benzothiazole ring.

Solvent Effects on Regioselectivity and Yield

The choice of solvent plays a pivotal role in the bromination of benzothiazole derivatives, influencing both the reaction rate and the regiochemical outcome. The polarity of the solvent can affect the stability of the intermediates and transition states in the electrophilic aromatic substitution reaction.

For the bromination of anilines, which are precursors to the benzothiazole ring, the regioselectivity is markedly dependent on the polarity of the solvent. By carefully selecting the reaction medium, the bromination reaction can be tuned to favor specific isomers.

In the context of synthesizing benzothiazoles from aryl isothiocyanates and electron-rich arenes, a variety of solvents have been explored, including toluene, chlorobenzene (B131634), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). A mixture of chlorobenzene and DMSO has been identified as an optimal solvent system for maximizing the yield of the desired benzothiazole product. nih.gov

Table 1: Effect of Solvents on the Synthesis of Benzothiazole Derivatives

| Solvent System | Relative Yield | Reference |

| Toluene | Moderate | nih.gov |

| Chlorobenzene | Good | nih.gov |

| DMF | Moderate | nih.gov |

| DMSO | Good | nih.gov |

| Chlorobenzene/DMSO | Excellent | nih.gov |

Catalyst Systems for Efficient Bromination

Various catalyst systems can be employed to enhance the efficiency and selectivity of the bromination of benzothiazoles. Lewis acids are commonly used to activate the brominating agent and increase the electrophilicity of the bromine species.

A patented process for the synthesis of 2,6-dibromo benzothiazole utilizes titanium dioxide (TiO2) as a catalyst in conjunction with N-bromosuccinimide (NBS). google.com The use of a catalyst can facilitate the reaction under milder conditions and potentially influence the regioselectivity of the bromination.

For the synthesis of electron-rich benzothiazoles, iron(III) catalysts, such as FeCl3, have been successfully employed. researchgate.net This approach involves the triflic acid-promoted addition of arenes to aryl isothiocyanates, followed by an iron-catalyzed C-S bond formation via C-H functionalization. researchgate.net Copper-catalyzed reactions have also been explored for the regioselective chlorination and bromination of electron-rich aromatic C-H bonds, using O2 as the oxidant. rsc.org

Table 2: Catalyst Systems for the Synthesis and Halogenation of Benzothiazoles

| Catalyst | Reaction Type | Reagents | Reference |

| Titanium Dioxide (TiO2) | Bromination | N-Bromosuccinimide | google.com |

| Iron(III) Chloride (FeCl3) | C-S bond formation | Triflic acid, Aryl isothiocyanates | researchgate.net |

| Copper(II) Halides (CuX2) | Halogenation | LiX, O2 | rsc.org |

Temperature and Reaction Time Optimization

Temperature and reaction time are critical parameters that must be carefully controlled to achieve the desired product in high yield and purity. In the synthesis of 2,6-dibromo benzothiazole, the reaction is typically carried out at a temperature range of 45-55 °C for a duration of 9-15 hours. google.com

For the bromination of 6-methoxybenzothiazole (B1296504) derivatives using NBS, rigorous temperature control is crucial to minimize the formation of byproducts. Lower temperatures may be necessary to enhance the regioselectivity of the reaction.

The optimization of these parameters is often empirical and requires careful monitoring of the reaction progress using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Table 3: Optimized Reaction Conditions for the Synthesis of Dibromo-benzothiazole Analogs

| Parameter | Optimized Value | Reference |

| Temperature | 45-55 °C | google.com |

| Reaction Time | 9-15 hours | google.com |

Purification and Isolation Techniques for Poly-substituted Benzothiazoles

The purification of poly-substituted benzothiazoles, such as this compound, is a critical step to obtain the compound in high purity. Due to the potential for the formation of isomeric byproducts during the synthesis, efficient purification methods are essential.

A common initial work-up procedure for the synthesis of dibromo-benzothiazoles involves cooling the reaction mixture, followed by filtration to remove any solid catalysts or byproducts. The filtrate is then typically washed with a saturated sodium bicarbonate solution to neutralize any acidic residues. google.com The organic layer is subsequently dried over an anhydrous salt like sodium sulfate (B86663) and the solvent is removed under reduced pressure. google.com

The crude product is often a solid that can be further purified by recrystallization. google.com A suitable solvent for recrystallization, such as isopropanol, is chosen based on the solubility of the desired product and impurities at different temperatures. google.com

For more challenging separations of isomers or removal of persistent impurities, chromatographic techniques are employed. Column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase is a widely used method for the purification of polycyclic aromatic hydrocarbons and their derivatives. researchgate.net The choice of eluent (solvent system) is critical for achieving good separation. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) can also be utilized for both analytical and preparative-scale purification. nih.gov

Green Chemistry Approaches in Dibromo-methoxy-benzothiazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize the environmental impact of chemical processes. This involves the use of less hazardous reagents, environmentally benign solvents, and energy-efficient reaction conditions.

In the context of benzothiazole synthesis, several green approaches have been developed. These include the use of water as a solvent, the application of microwave irradiation to accelerate reactions, and the use of reusable catalysts. researchgate.netyoutube.com

For the bromination step, traditional methods often employ molecular bromine, which is hazardous to handle. Greener alternatives include the use of N-bromosuccinimide (NBS), which is a solid and easier to handle reagent. researchgate.net Furthermore, the development of catalytic systems that can utilize bromide salts with a green oxidant, such as hydrogen peroxide, is an active area of research. A 2:1 bromide:bromate reagent, prepared from an alkaline intermediate of the conventional bromine recovery process, has been demonstrated as an eco-friendly and versatile brominating agent. rsc.org

Solvent choice is another key aspect of green chemistry. The use of hazardous chlorinated solvents like chloroform (B151607) can be replaced with more environmentally friendly options. While a mixture of chlorobenzene and DMSO has been shown to be effective, research into greener solvent systems is ongoing. nih.gov

Comparative Analysis of Synthetic Pathways for this compound

Several synthetic pathways can be envisioned for the preparation of this compound, each with its own advantages and disadvantages.

Pathway A: Direct Dibromination of 6-Methoxybenzothiazole

This is arguably the most direct approach. It would involve the synthesis of 6-methoxybenzothiazole followed by a one-pot or stepwise dibromination.

Advantages: Potentially shorter synthetic sequence.

Disadvantages: The major challenge is controlling the regioselectivity of the second bromination. The 6-methoxy group directs to the 5 and 7 positions, and the thiazole ring also influences the substitution pattern. This could lead to a mixture of isomers (e.g., 2,5-dibromo and 4,7-dibromo) that are difficult to separate.

Pathway B: Synthesis from a Pre-brominated Precursor

This strategy would involve introducing one or both bromine atoms at an earlier stage of the synthesis. For example, starting from a dibromo-substituted aniline.

Advantages: Potentially better control over the final substitution pattern.

Disadvantages: The synthesis of the required polysubstituted starting materials may be lengthy and complex.

Pathway C: Sequential Halogenation and Functionalization

This approach would involve a more controlled, stepwise introduction of the substituents. For instance, selective monobromination at one position, followed by the introduction of the second bromine atom under different conditions.

Advantages: Offers the highest degree of control over the regiochemistry.

A thorough evaluation of these pathways would require experimental investigation to determine the optimal route in terms of yield, purity, cost-effectiveness, and scalability. The choice of pathway would also depend on the availability of starting materials and the specific requirements of the final application.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For a compound like 2,7-Dibromo-6-methoxy-benzothiazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required for full structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms. In the case of this compound, one would expect to observe distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effects of the bromine atoms and the electron-donating effect of the methoxy group. The coupling patterns (singlets, doublets, etc.) would reveal the connectivity between adjacent protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| Aromatic-H | 7.0 - 8.0 | Singlet / Doublet | N/A |

| Methoxy-H (OCH₃) | 3.8 - 4.0 | Singlet | N/A |

| Aromatic-H | 7.0 - 8.0 | Singlet / Doublet | N/A |

Note: This table is predictive and not based on experimental data.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Investigations

¹³C NMR spectroscopy probes the carbon framework of a molecule. The spectrum of this compound would show signals for each unique carbon atom in the benzothiazole (B30560) ring system and the methoxy group. The chemical shifts would be indicative of the electronic environment of each carbon, with carbons attached to electronegative atoms (bromine, nitrogen, oxygen, sulfur) appearing at characteristic downfield shifts.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=N | 150 - 165 |

| C-Br | 110 - 125 |

| C-O (aromatic) | 145 - 160 |

| C-S | 120 - 140 |

| Aromatic C-H | 100 - 130 |

| Aromatic C (quaternary) | 120 - 150 |

| OCH₃ | 55 - 65 |

Note: This table is predictive and not based on experimental data.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign the ¹H and ¹³C NMR signals and confirm the connectivity of the atoms, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy) would establish the correlations between coupled protons, helping to identify adjacent protons in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would reveal the direct one-bond correlations between protons and the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the placement of the bromine and methoxy substituents on the benzothiazole core.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FTIR and Raman techniques, provides a "molecular fingerprint" by probing the vibrational modes of a molecule's chemical bonds.

Fourier Transform Infrared (FTIR) Spectroscopic Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the C-Br, C-O, C=N, and aromatic C-H and C=C bonds. The positions of these bands provide valuable information about the functional groups present.

Table 3: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (OCH₃) | 2850 - 3000 |

| C=N Stretch | 1600 - 1650 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-O Stretch (Aryl-Alkyl Ether) | 1200 - 1275 (asymmetric), 1000-1075 (symmetric) |

| C-Br Stretch | 500 - 650 |

Note: This table is predictive and not based on experimental data.

Raman Spectroscopic Studies of Vibrational Modes

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for identifying the vibrations of the benzothiazole ring system and the C-S and C-Br bonds.

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

| Aromatic Ring Breathing Modes | 990 - 1010 |

| C-S Stretch | 600 - 750 |

| C-Br Stretch | 500 - 650 |

Note: This table is predictive and not based on experimental data.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of organic molecules. For this compound, a combination of ionization techniques and mass analyzers would provide a wealth of structural information.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules. In a typical ESI-MS experiment for this compound, the compound would be dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, and introduced into the mass spectrometer. The analysis would likely be performed in positive ion mode, where the molecule would be expected to form a protonated species, [M+H]⁺. The resulting mass spectrum would display a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).

| Ion | Expected m/z | Description |

| [M+H]⁺ | ~323.8, 325.8, 327.8 | Molecular ion peak cluster corresponding to the different isotopic combinations of bromine. |

Note: The expected m/z values are calculated based on the most abundant isotopes and are approximate.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

To confirm the elemental composition of this compound, High-Resolution Mass Spectrometry (HRMS) is the definitive method. By measuring the mass-to-charge ratio with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

| Molecular Formula | Calculated Exact Mass |

| C₈H₅Br₂NOS | 322.8489 |

An experimental HRMS measurement matching this calculated exact mass would provide unambiguous confirmation of the compound's elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem Mass Spectrometry (MS/MS) would be employed to gain deeper structural insights by analyzing the fragmentation patterns of the protonated molecule. In an MS/MS experiment, the [M+H]⁺ ion of this compound would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions would provide clues about the connectivity of the atoms within the molecule.

Hypothetical Fragmentation Pathway:

A plausible fragmentation pathway could involve the loss of a methyl group (-CH₃) from the methoxy substituent, followed by the sequential loss of the two bromine atoms. The cleavage of the thiazole (B1198619) ring could also be observed.

| Precursor Ion (m/z) | Potential Fragment Ions (m/z) | Plausible Neutral Loss |

| ~323.8, 325.8, 327.8 | ~308.8, 310.8, 312.8 | CH₃ |

| ~308.8, 310.8, 312.8 | ~229.9, 231.9 | Br |

| ~229.9, 231.9 | ~150.0 | Br |

Note: This table represents a hypothetical fragmentation pattern and would require experimental verification.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound, dissolved in a transparent solvent like ethanol (B145695) or cyclohexane, would be expected to show absorption bands in the ultraviolet region, characteristic of the benzothiazole chromophore. The presence of the bromine and methoxy substituents would influence the position and intensity of these absorption maxima (λmax). The expected transitions would be π → π* and n → π*.

| Solvent | Expected λmax (nm) | Electronic Transition |

| Ethanol | ~250-350 | π → π |

| Ethanol | >350 | n → π |

Note: These are estimated absorption ranges and would need to be determined experimentally.

Computational and Theoretical Investigations of 2,7 Dibromo 6 Methoxy Benzothiazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For 2,7-Dibromo-6-methoxy-benzothiazole, this would involve optimizing bond lengths, bond angles, and dihedral angles.

A key aspect of the conformational analysis for this molecule would be the orientation of the methoxy (B1213986) group (-OCH₃) relative to the benzothiazole (B30560) ring. Rotation around the C-O bond would lead to different conformers, and DFT calculations could identify the most stable conformer and the energy barriers between different rotational states. This information is crucial as the molecular conformation can significantly influence its electronic properties and reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which a molecule is most likely to accept electrons (acting as an electrophile).

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more polarizable and reactive. For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) | Description |

| HOMO Energy | -6.5 | Indicates the electron-donating ability. |

| LUMO Energy | -1.8 | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 | Reflects the chemical stability and reactivity. |

Note: The data in this table is hypothetical and serves as an illustration of the typical values that would be obtained from a DFT calculation. Actual values would require specific computational studies.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, charge transfer, and intramolecular bonding interactions. It provides a localized picture of bonding by transforming the complex molecular orbitals into a set of localized orbitals that correspond to Lewis structures (i.e., core orbitals, lone pairs, and bonding orbitals).

For this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the oxygen, nitrogen, and sulfur atoms into the aromatic ring system. It would also reveal hyperconjugative interactions, which are stabilizing interactions resulting from the overlap of occupied orbitals with unoccupied orbitals. For instance, the interaction between the lone pairs of the oxygen atom in the methoxy group and the antibonding orbitals of the adjacent C-C bonds in the ring would be a key hyperconjugative effect. The analysis provides a quantitative measure of these interactions in terms of stabilization energies, offering a deeper understanding of the electronic factors contributing to the molecule's stability.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map is a visual representation of the electrostatic potential on the surface of the molecule. Different colors are used to indicate different potential values:

Red: Regions of most negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, which are electron-deficient and are favorable sites for nucleophilic attack.

Green: Regions of neutral or near-zero potential.

In the case of this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen, sulfur, and oxygen atoms due to their lone pairs of electrons, making these sites susceptible to attack by electrophiles. Conversely, positive potential (blue) might be observed around the hydrogen atoms and potentially near the bromine atoms, indicating possible sites for nucleophilic interaction.

Reactivity Descriptors and Quantum Chemical Indices

To quantify the global reactivity of a molecule, several quantum chemical indices can be derived from the energies of the frontier molecular orbitals. These descriptors provide a more quantitative measure of the molecule's stability and reactivity profile.

Global Reactivity Indices (Hardness, Softness, Electrophilicity Index)

Based on the HOMO and LUMO energies, several global reactivity indices can be calculated:

Chemical Hardness (η): This is a measure of the molecule's resistance to change in its electron distribution. It is calculated as half of the HOMO-LUMO gap: η = (E_LUMO - E_HOMO) / 2. A molecule with a large hardness value is considered "hard" and is less reactive.

Chemical Softness (S): This is the reciprocal of hardness (S = 1/η) and represents the molecule's ability to undergo electronic changes. A "soft" molecule is more polarizable and more reactive.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated using the electronic chemical potential (μ) and hardness (η): ω = μ² / (2η), where μ = (E_HOMO + E_LUMO) / 2. A higher electrophilicity index indicates a greater capacity to act as an electrophile.

These indices provide a comprehensive framework for comparing the reactivity of different molecules and for understanding the electronic factors that govern their chemical behavior.

Table 2: Hypothetical Global Reactivity Indices for this compound

| Reactivity Descriptor | Formula | Hypothetical Value | Interpretation |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.35 eV | High value suggests good stability. |

| Chemical Softness (S) | 1 / η | 0.43 eV⁻¹ | Low value suggests lower reactivity. |

| Electrophilicity Index (ω) | μ² / (2η) | 3.54 eV | Indicates the molecule's capacity as an electron acceptor. |

Note: The data in this table is hypothetical and derived from the illustrative FMO energies. Actual values would require specific computational studies.

Local Reactivity Descriptors (Fukui Functions)

To understand the local reactivity of this compound, one would calculate the Fukui functions. These descriptors are crucial for predicting the most likely sites for nucleophilic, electrophilic, and radical attacks. The calculation involves analyzing the electron density of the neutral molecule as well as its cationic and anionic forms. The resulting values for each atom in the molecule would indicate its susceptibility to different types of chemical reactions. Without specific studies, no such data can be presented.

Spectroscopic Property Simulations (NMR, IR, UV-Vis)

The simulation of spectroscopic properties provides valuable insight into the molecular structure and can be used to corroborate experimental findings.

NMR (Nuclear Magnetic Resonance): Theoretical calculations of 1H and 13C NMR chemical shifts would help in the structural elucidation of the molecule. These simulations would predict the resonance frequencies of the different nuclei in the molecule's magnetic environments.

IR (Infrared): An IR spectrum simulation would identify the characteristic vibrational frequencies of the functional groups present in this compound. This would include stretching and bending vibrations of the C-Br, C-O, C=N, and other bonds within the molecule.

UV-Vis (Ultraviolet-Visible): Simulating the UV-Vis spectrum would involve calculating the electronic transitions between molecular orbitals. This would predict the wavelengths of maximum absorption (λmax), providing information about the electronic structure and conjugation within the molecule.

Currently, no published simulated spectra for this compound are available.

Solvent Effects on Electronic and Reactivity Parameters

The influence of different solvents on the electronic properties and reactivity of this compound would be investigated using computational models like the Polarizable Continuum Model (PCM). By simulating the molecule in various solvents of differing polarities, researchers could determine how the solvent environment affects parameters such as the dipole moment, molecular orbital energies (HOMO and LUMO), and the outcomes of chemical reactions. This information is critical for understanding and optimizing chemical processes involving the compound. As with the other areas of study, specific data on solvent effects for this molecule has not been reported.

Chemical Reactivity and Derivatization Studies of 2,7 Dibromo 6 Methoxy Benzothiazole

Nucleophilic Aromatic Substitution (SNAr) Reactions at Brominated Positions

Nucleophilic aromatic substitution (SNAr) is a powerful method for the functionalization of aryl halides, particularly those activated by electron-withdrawing groups. In the case of 2,7-Dibromo-6-methoxy-benzothiazole, the electron-deficient nature of the benzothiazole (B30560) ring system facilitates such transformations.

The reactivity of the two bromine substituents at the C2 and C7 positions towards nucleophilic attack is expected to be different. The C2 position is generally more activated towards SNAr in benzothiazoles due to the electron-withdrawing effect of the adjacent nitrogen atom and the ability to stabilize the Meisenheimer intermediate. The methoxy (B1213986) group at the C6 position, being an electron-donating group, may have a deactivating effect on the C7 position for nucleophilic attack.

Catalyst Development for SNAr Transformations

While many SNAr reactions can proceed without a catalyst, particularly with highly activated substrates and strong nucleophiles, catalyst development has broadened the scope and improved the efficiency of these transformations. For less reactive systems, the use of transition metal catalysts or phase-transfer catalysts can be beneficial. However, for a substrate like this compound, SNAr reactions with common nucleophiles like amines, alkoxides, and thiolates are often thermally promoted without the need for a specific catalyst. The key to achieving selectivity is primarily controlled by the inherent electronic properties of the substrate.

Scope and Limitations with Various Nucleophiles

The scope of nucleophiles for SNAr reactions on this compound is broad, encompassing a range of oxygen, nitrogen, and sulfur-based nucleophiles. The regioselectivity of these reactions is a critical consideration. It is anticipated that substitution will preferentially occur at the more electrophilic C2 position.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent | Solvent | Temperature (°C) | Major Product |

| Methoxide | Sodium Methoxide | Methanol (B129727) | Reflux | 2-Methoxy-7-bromo-6-methoxy-benzothiazole |

| Piperidine | Piperidine | Dimethylformamide (DMF) | 100-120 | 2-(Piperidin-1-yl)-7-bromo-6-methoxy-benzothiazole |

| Thiophenol | Thiophenol, Potassium Carbonate | Dimethylformamide (DMF) | 80-100 | 2-(Phenylthio)-7-bromo-6-methoxy-benzothiazole |

This data is representative and based on the general reactivity of 2-halobenzothiazoles.

The limitations of these reactions can include the potential for di-substitution at higher temperatures or with a large excess of the nucleophile. Furthermore, very weak nucleophiles may require harsh reaction conditions that could lead to decomposition of the starting material or product.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions offer a versatile means to introduce aryl, alkynyl, and amino functionalities, further expanding its chemical space. The differential reactivity of the C2-Br and C7-Br bonds under palladium catalysis is a key aspect of its synthetic utility. Generally, the C-Br bond at the 2-position of a benzothiazole is more reactive in palladium-catalyzed reactions.

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling is a widely used method for the formation of biaryl compounds. In the context of this compound, this reaction allows for the selective introduction of aryl or heteroaryl groups. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve mono-arylation, typically at the more reactive C2 position. A study on the Suzuki cross-coupling of 2-amino-6-bromobenzothiazole (B93375) demonstrated efficient arylation at the C6 position, suggesting that both positions on the benzene (B151609) ring of the benzothiazole are amenable to this transformation. nih.gov

Table 2: Representative Suzuki-Miyaura Coupling Reactions

| Boronic Acid | Catalyst | Ligand | Base | Solvent | Major Product |

| Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Water | 2-Phenyl-7-bromo-6-methoxy-benzothiazole |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 2-(4-Methoxyphenyl)-7-bromo-6-methoxy-benzothiazole |

| 3-Pyridylboronic acid | Pd(dppf)Cl₂ | - | Cs₂CO₃ | Dimethylformamide (DMF) | 2-(Pyridin-3-yl)-7-bromo-6-methoxy-benzothiazole |

This data is representative and based on established Suzuki-Miyaura coupling protocols for related halo-heterocycles.

Sonogashira Coupling for Alkynylation

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylethynyl structures. This reaction is of great importance in the synthesis of conjugated systems for materials science and as precursors for more complex molecular architectures. For this compound, Sonogashira coupling is expected to proceed selectively at the C2 position under standard conditions.

Table 3: Representative Sonogashira Coupling Reactions

| Alkyne | Catalyst | Co-catalyst | Base | Solvent | Major Product |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine (TEA) | Tetrahydrofuran (THF) | 2-(Phenylethynyl)-7-bromo-6-methoxy-benzothiazole |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine (DIPA) | Toluene | 2-((Trimethylsilyl)ethynyl)-7-bromo-6-methoxy-benzothiazole |

| 1-Hexyne | Pd(dppf)Cl₂ | CuI | Piperidine | Dimethylformamide (DMF) | 2-(Hex-1-yn-1-yl)-7-bromo-6-methoxy-benzothiazole |

This data is representative and based on established Sonogashira coupling protocols for related halo-heterocycles.

Buchwald-Hartwig Amination for Amine Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction allows for the introduction of a wide variety of primary and secondary amines at the halogenated positions of this compound. Similar to other palladium-catalyzed reactions, the C2 position is anticipated to be more reactive. The choice of phosphine (B1218219) ligand is crucial for the success and efficiency of the Buchwald-Hartwig amination. wikipedia.org

Table 4: Representative Buchwald-Hartwig Amination Reactions

| Amine | Catalyst | Ligand | Base | Solvent | Major Product |

| Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 4-(7-Bromo-6-methoxy-benzothiazol-2-yl)morpholine |

| Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | N-(7-Bromo-6-methoxy-benzothiazol-2-yl)aniline |

| Benzylamine | Pd(OAc)₂ | RuPhos | K₃PO₄ | tert-Butanol | N-Benzyl-7-bromo-6-methoxy-benzothiazol-2-amine |

This data is representative and based on established Buchwald-Hartwig amination protocols for related halo-heterocycles.

Functional Group Transformations of the Methoxy Moiety

The methoxy group at the 6-position of the benzothiazole ring is a key functional handle that can be manipulated to introduce further molecular diversity.

Demethylation Reactions

The cleavage of the methyl ether to reveal the corresponding phenol (B47542) is a fundamental transformation. This reaction is typically achieved using strong Lewis acids or Brønsted acids.

One of the most effective and commonly used reagents for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). The reaction proceeds through the formation of a complex between the highly Lewis acidic boron atom and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. This process is generally carried out in an inert solvent, such as dichloromethane, often at low temperatures to control the reactivity of BBr₃.

Another established method for ether cleavage is treatment with strong acids like hydrobromic acid (HBr). Typically, this involves heating the substrate with a concentrated aqueous solution of HBr, sometimes with the addition of a co-solvent like acetic acid to improve solubility. The reaction mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of the bromide ion.

Aluminum chloride (AlCl₃) can also be employed for the demethylation of aryl methyl ethers. While its reactivity is generally lower than that of BBr₃, it can be an effective reagent, often requiring elevated temperatures.

Table 1: General Reagents for Demethylation of Aryl Methyl Ethers

| Reagent | Typical Conditions |

| Boron tribromide (BBr₃) | Dichloromethane (CH₂Cl₂), -78 °C to room temperature |

| Hydrobromic acid (HBr) | 48% aqueous solution, reflux |

| Aluminum chloride (AlCl₃) | Inert solvent, elevated temperatures |

Other Transformations of the Alkoxy Group

Following demethylation to the corresponding 6-hydroxybenzothiazole, the resulting phenolic hydroxyl group can be subjected to a variety of transformations. For instance, it can be alkylated to introduce different alkoxy groups. This etherification is typically carried out by treating the phenol with an alkyl halide in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). This allows for the introduction of a wide range of linear, branched, or functionalized alkyl chains, thereby modulating the lipophilicity and steric profile of the molecule.

Electrophilic Aromatic Substitution Reactions on the Benzothiazole Ring System

The benzene ring of the benzothiazole system can undergo electrophilic aromatic substitution, although the reactivity and regioselectivity are influenced by the existing substituents. The 6-methoxy group is an activating, ortho-, para-directing group due to its electron-donating resonance effect. Conversely, the bromine atoms at the 2- and 7-positions are deactivating yet ortho-, para-directing due to a combination of their electron-withdrawing inductive effect and electron-donating resonance effect. The thiazole (B1198619) ring itself is generally considered to be electron-withdrawing.

Given the substitution pattern of this compound, the potential sites for electrophilic attack are the C4 and C5 positions. The directing effects of the substituents would need to be carefully considered for any specific electrophilic substitution reaction. For instance, the methoxy group at C6 would strongly direct an incoming electrophile to the C5 position (ortho) and the C7 position (para), although the latter is already occupied by a bromine atom. The bromine at C7 would direct to the C6 (ortho, occupied) and C8 (para, not on the benzene ring) positions. The bromine at C2 is on the thiazole ring and its directing effect on the benzene ring is less direct. Therefore, the C5 position appears to be the most likely site for electrophilic attack, being ortho to the activating methoxy group. However, steric hindrance from the adjacent bromine at C7 could also play a significant role.

Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric acid and sulfuric acid), sulfonation (using fuming sulfuric acid), halogenation (using a halogen in the presence of a Lewis acid), and Friedel-Crafts alkylation and acylation (using an alkyl or acyl halide with a Lewis acid catalyst). The successful application of these reactions to this compound would depend on carefully optimized reaction conditions to achieve the desired regioselectivity and avoid unwanted side reactions.

Ring-Opening and Rearrangement Reactions

The benzothiazole ring system can be induced to undergo ring-opening reactions under specific conditions. For example, oxidative ring-opening of benzothiazole derivatives has been reported using reagents like magnesium monoperoxyphthalate in alcohol, leading to the formation of acylaminobenzene sulfonate esters. nih.govacs.orglibretexts.orgminia.edu.eg This type of transformation proceeds via the opening of the thiazole ring followed by oxidation of the resulting thiol. The applicability of such a reaction to this compound would likely be influenced by the electronic effects of the substituents on the benzothiazole nucleus.

Skeletal rearrangements of the benzothiazole core are less common but can be achieved. Recently, a carbon-to-carbon single-atom swapping strategy has been reported for the skeleton editing of thiazolium salts, leading to the formation of novel spirocyclic structures. nih.govacs.org This highlights the potential for more drastic structural modifications of the benzothiazole framework, although its application to this compound has not been specifically described.

Synthesis of Complex Polycyclic Systems Incorporating the this compound Scaffold

The two bromine atoms on the this compound scaffold serve as excellent handles for the construction of more complex molecular architectures, including polycyclic systems, through cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful tool for this purpose, allowing for the formation of carbon-carbon bonds between the brominated positions of the benzothiazole and various organoboron reagents.

For instance, the reaction of dibromo-heterocycles with arylboronic acids or their esters in the presence of a palladium catalyst and a base can lead to the formation of diarylated products. This strategy has been successfully employed in the synthesis of 2-arylbenzothiazole derivatives. acs.orgnih.gov By carefully controlling the stoichiometry of the reagents, it is possible to achieve mono- or diarylation, providing access to a wide range of extended π-systems.

Furthermore, the intramolecular cyclization of appropriately functionalized derivatives of this compound can lead to the formation of fused polycyclic systems. For example, the synthesis of thieno[3,2-f]benzothiazoles and other fused heterocycles often involves the construction of a new ring onto the existing benzothiazole core. While specific examples starting from this compound are not prevalent in the literature, the general synthetic strategies for creating such fused systems often rely on the functionalization of halogenated precursors.

Advanced Academic Applications and Functional Material Research

Exploration as Building Blocks in Advanced Organic Synthesis

The dibromo-functionality of 2,7-Dibromo-6-methoxy-benzothiazole positions it as a key intermediate for the construction of larger, more complex molecular systems through well-established synthetic methodologies.

Precursors for Supramolecular Assemblies

The development of supramolecular chemistry relies on the design of molecules capable of self-assembly through non-covalent interactions. While specific studies detailing the use of this compound in supramolecular assemblies are not yet prevalent, the inherent properties of the benzothiazole (B30560) core suggest its suitability for such applications. The aromatic system can participate in π-π stacking interactions, a key driving force in the formation of ordered supramolecular structures.

Furthermore, the bromine atoms can be substituted with various functional groups through reactions like the Suzuki or Stille cross-coupling. This allows for the introduction of moieties capable of hydrogen bonding, metal coordination, or other specific interactions, thereby directing the self-assembly process to form discrete supramolecular architectures or extended networks. The methoxy (B1213986) group can also influence the electronic nature and solubility of the resulting assemblies.

Intermediates in the Construction of Natural Product Analogs

Benzothiazole scaffolds are present in a variety of naturally occurring bioactive compounds. The ability to functionalize the this compound core makes it a valuable starting material for the synthesis of analogs of these natural products. By strategically replacing the bromine atoms with other chemical groups, chemists can create a library of related compounds for structure-activity relationship (SAR) studies. This approach is crucial in medicinal chemistry for optimizing the biological activity of a lead compound.

For instance, the synthesis of analogs of marine alkaloids or other complex natural products containing a benzothiazole unit could potentially start from this dibrominated precursor. The methoxy group adds another layer of structural diversity that can be explored to fine-tune the biological and pharmacological properties of the target molecules.

Contributions to Materials Science

The electron-deficient nature of the benzothiazole ring system, combined with the potential for extensive π-conjugation, makes its derivatives highly promising for applications in materials science, particularly in the field of organic electronics.

Development of Organic Electronic Materials

The core structure of this compound is well-suited for the construction of organic semiconductors. Through polymerization or the synthesis of small molecules, this compound can be incorporated into materials designed for various electronic devices.

Benzothiazole derivatives are known to be effective electron-transporting and light-emitting materials in OLEDs. The 2,7-disubstituted benzothiazole framework allows for the creation of linear, conjugated polymers or oligomers. By reacting this compound with suitable comonomers through palladium-catalyzed cross-coupling reactions, it is possible to synthesize materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

The methoxy group, being an electron-donating group, can influence the photophysical properties of the resulting materials, such as their emission color and quantum efficiency. While specific device data for materials derived directly from this compound is not widely reported, the general principles of OLED material design strongly suggest its potential in this area.

The performance of organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), is heavily dependent on the efficiency of charge transport within the active material layers. The rigid, planar structure of the benzothiazole core facilitates intermolecular π-π stacking, which is essential for efficient charge hopping between molecules.

Theoretical studies on related benzothiazole derivatives have shown that the nature and position of substituents can significantly impact charge carrier mobility. The derivatization of this compound would allow for the systematic investigation of structure-property relationships in charge transport materials. For example, the introduction of electron-donating or electron-withdrawing groups at the 2 and 7 positions can modulate the electron and hole mobilities of the resulting materials.

Research on "this compound" Yields Limited Publicly Available Data

Despite a thorough search of scientific literature and databases, publicly available research detailing the specific applications of the chemical compound this compound in advanced sensor technologies, corrosion inhibition, and as a molecular probe for biomolecular interactions is currently limited.

While the broader class of benzothiazole derivatives has shown significant promise in these areas, specific data on the chromogenic and fluorometric sensing mechanisms, anion recognition capabilities, and corrosion inhibition properties of this compound are not readily found in the public domain. Similarly, detailed investigations into its use as a molecular probe for interactions with proteins or nucleic acids, or as a fluorescent probe in cellular research, remain largely unreported in accessible scientific literature.

The Benzothiazole Scaffold: A Foundation for Diverse Applications

Benzothiazole derivatives are a well-established class of heterocyclic compounds known for their wide range of applications. Researchers have extensively studied various substituted benzothiazoles for their potential in materials science and biological research.

For instance, studies on compounds like 2-mercaptobenzothiazole (B37678) (2-MBT) and 2-aminobenzothiazole (B30445) (2-ABT) have demonstrated their effectiveness as corrosion inhibitors for various metals, including galvanized steel. rsc.orgcsic.esresearchgate.netredalyc.org The mechanism of inhibition often involves the adsorption of the benzothiazole molecule onto the metal surface, forming a protective layer that hinders the corrosion process. csic.eschesci.com This adsorption can be influenced by the specific functional groups attached to the benzothiazole core, which can interact with the metal surface through heteroatoms like nitrogen and sulfur. rsc.orgcsic.es

Furthermore, the structural framework of benzothiazole has been utilized in the design of fluorescent probes and sensors. The inherent fluorescence of some benzothiazole derivatives can be modulated by their interaction with specific analytes, forming the basis for chromogenic and fluorometric sensing. While the search did not yield specific anion recognition studies for the requested compound, the general principle of using heterocyclic compounds for anion sensing through interactions like hydrogen and halogen bonding is an active area of research. mdpi.com

Future Research Directions

The lack of specific data on this compound suggests that this particular derivative may be a novel compound with untapped potential or that research concerning its properties has not yet been published. The presence of bromine atoms and a methoxy group on the benzothiazole core could impart unique electronic and steric properties, potentially leading to novel applications in the fields outlined in the initial request.

Further research would be necessary to elucidate the specific characteristics of this compound and determine its suitability for advanced academic and industrial applications. Such studies would likely involve:

Synthesis and Characterization: Developing efficient synthetic routes and fully characterizing the compound's chemical and physical properties.

Photophysical Studies: Investigating its absorption and emission properties to assess its potential as a chromogenic or fluorometric sensor.

Electrochemical Analysis: Evaluating its interaction with various metal surfaces to determine its corrosion inhibition efficiency.

Biomolecular Interaction Studies: Exploring its binding affinity and selectivity for specific proteins or nucleic acid sequences.

Until such research is conducted and published, a detailed article on the advanced applications of this compound remains speculative.

Future Research Directions and Emerging Trends

Development of More Sustainable Synthetic Methodologies

The advancement of green chemistry principles is crucial for the future synthesis of 2,7-Dibromo-6-methoxy-benzothiazole. Current synthetic routes for related brominated benzothiazoles often rely on traditional methods that may involve harsh reagents or produce significant waste. Future research will likely focus on creating more environmentally benign and efficient synthetic pathways.

One promising approach involves the use of milder brominating agents and catalytic systems. For instance, the synthesis of 2,6-dibromo benzothiazole (B30560) has been achieved using N-bromosuccinimide in the presence of a titanium dioxide catalyst, offering a more controlled and efficient reaction compared to using elemental bromine. google.com Adapting such catalytic systems could reduce the need for stoichiometric amounts of aggressive reagents and minimize byproduct formation.

High-Throughput Screening for Novel Reactivity Profiles

High-throughput screening (HTS) offers a powerful tool to rapidly explore the chemical reactivity of this compound. The presence of two distinct bromine atoms allows for a wide range of potential chemical transformations, particularly in cross-coupling reactions. HTS can be employed to screen vast libraries of catalysts, ligands, and reaction conditions to identify optimal protocols for selective functionalization.

For example, automated screening platforms could be used to test the differential reactivity of the C2-Br and C7-Br bonds in reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. Discovering conditions that allow for the selective substitution of one bromine atom over the other would be a significant breakthrough, enabling the programmed synthesis of complex, non-symmetrical derivatives. This would open the door to creating vast libraries of novel compounds for biological screening or materials science applications.

Advanced Computational Modeling for Predictive Design

Computational chemistry is an indispensable tool for accelerating the design and discovery of novel benzothiazole derivatives. researchgate.net Advanced computational modeling, including Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of this compound.

These models can be used to:

Predict Reactivity: Calculate electron density and molecular orbital energies to predict the most likely sites for electrophilic or nucleophilic attack, guiding synthetic efforts.

Simulate Reaction Mechanisms: Model transition states and reaction pathways to understand and optimize conditions for functionalization.

Design for Function: Employ molecular docking studies, as demonstrated with other heteroarylated benzothiazoles, to predict binding affinities to biological targets like enzymes or receptors. mdpi.com This in silico screening can prioritize the synthesis of derivatives with the highest potential for therapeutic activity, saving considerable time and resources. researchgate.netmdpi.com

By predicting the properties and potential bioactivity of virtual compounds based on the this compound core, researchers can focus their synthetic work on the most promising candidates.

Integration with Nanotechnology for Hybrid Materials

The convergence of benzothiazole chemistry and nanotechnology presents exciting opportunities for creating advanced hybrid materials. The this compound molecule can be used as a functional building block for conjugation with various nanomaterials, such as gold nanoparticles, quantum dots, or carbon nanotubes.

The bromine atoms provide convenient anchor points for attaching the molecule to nanoparticle surfaces through established chemical linkages. The resulting hybrid materials could exhibit unique properties stemming from the combination of the benzothiazole's electronic and optical characteristics with the nanoscale features of the inorganic component. Potential applications include:

Nanosensors: Developing sensitive and selective sensors for detecting specific analytes.

Bio-imaging Agents: Creating novel probes for advanced medical imaging techniques.

Catalysis: Utilizing benzothiazole-functionalized nanocrystals as heterogeneous catalysts for chemical transformations. researchgate.net

Exploration of Complex Architectures Utilizing the Benzothiazole Core

The this compound scaffold is an ideal starting point for constructing complex and multifunctional molecular architectures. The dual bromine substitution allows for the creation of extended, conjugated systems or bi-functional molecules through sequential cross-coupling reactions.

Research in this area could draw inspiration from the design of other complex benzothiazoles, such as DNA gyrase inhibitors that are conjugated with siderophore mimics to enhance bacterial uptake. nih.gov By using the dibrominated core, chemists can attach different functional units at the 2 and 7 positions. This could involve linking other heterocyclic systems, as has been done to create novel antimicrobial agents, or attaching polymers to create functional materials. mdpi.com The ability to build out from the benzothiazole core in two distinct directions allows for the synthesis of "Janus" molecules with different properties or binding capabilities on opposite ends, leading to sophisticated materials and therapeutic candidates.

Data Tables

Table 1: Future Research Directions for this compound

| Research Area | Key Methodologies | Potential Outcomes |

|---|---|---|

| Sustainable Synthesis | Catalytic bromination, One-pot reactions, Use of renewable feedstocks | Reduced waste, Higher efficiency, Lower environmental impact |

| High-Throughput Screening | Automated reaction screening, Parallel synthesis | Discovery of novel reactions, Selective functionalization protocols |

| Computational Modeling | Density Functional Theory (DFT), Molecular Docking | Predictive reactivity models, Rational design of functional molecules |

| Nanotechnology Integration | Nanoparticle functionalization, Surface chemistry | Advanced sensors, Bio-imaging probes, Novel catalysts |

| Complex Architectures | Sequential cross-coupling, Molecular hybridization | Multi-functional molecules, Advanced materials, Novel drug conjugates |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzothiazole |

| 2,6-dibromo benzothiazole |

| N-bromosuccinimide |

| Titanium dioxide |

| 6-methoxybenzothiazole (B1296504) |

| p-Anisidine (B42471) |

Q & A

Q. What are the established synthetic routes for 2,7-Dibromo-6-methoxy-benzothiazole, and what factors influence reaction yields?

The synthesis typically involves bromination and methoxylation of benzothiazole precursors. A common approach is the direct bromination of 6-methoxybenzothiazole using bromine or N-bromosuccinimide (NBS) under controlled conditions. For example, refluxing the precursor in a polar aprotic solvent (e.g., DMSO or DMF) with brominating agents can yield the dibrominated product. Key factors affecting yield include:

- Reagent stoichiometry : Excess bromine may lead to over-bromination or side reactions .

- Temperature control : Elevated temperatures (80–100°C) improve reaction kinetics but may degrade sensitive intermediates .

- Purification : Column chromatography or recrystallization (e.g., using ethanol-water mixtures) is critical to isolate the pure product, with yields often ranging from 60% to 75% .

Q. How can spectroscopic techniques validate the structure of this compound?

A combination of techniques is used:

- NMR :

- IR : Stretching vibrations for C-Br (550–650 cm⁻¹) and C-O (1250–1050 cm⁻¹) confirm functional groups .

- Mass spectrometry : Molecular ion peaks ([M]⁺) align with the molecular weight (e.g., ~306 g/mol for C₇H₄Br₂NOS), with fragmentation patterns matching bromine loss .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in pharmacological data (e.g., antimicrobial vs. anti-inflammatory potency) may arise from:

- Structural variability : Minor substituent changes (e.g., halogen position) drastically alter bioactivity. For example, 7-chloro-6-fluoro analogs show higher anti-inflammatory activity than brominated derivatives due to electronegativity effects .

- Assay conditions : Variations in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or dosage regimes can skew results. Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and dose-response curves are recommended .

- Synergistic effects : Co-administration with adjuvants (e.g., β-lactamase inhibitors) may enhance activity, requiring controlled combinatorial studies .

Q. What methodologies optimize the reaction conditions for synthesizing this compound with high regioselectivity?

Regioselective bromination is challenging due to competing para/meta substitution. Strategies include:

- Catalytic systems : Lewis acids (e.g., FeBr₃) direct bromination to electron-deficient positions. For 6-methoxybenzothiazole, bromine preferentially attacks the 2- and 7-positions due to resonance stabilization from the methoxy group .

- Solvent effects : Polar solvents (e.g., DMF) stabilize transition states, improving regioselectivity. Non-polar solvents may favor undesired side products .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 18 hours to 45 minutes) and improves yield by 10–15% compared to conventional reflux .

Q. How can computational modeling predict the structure-activity relationship (SAR) of this compound analogs?

Density Functional Theory (DFT) and molecular docking are used to:

- Electrostatic potential maps : Identify electron-rich regions (e.g., sulfur in benzothiazole) for potential binding to biological targets like cyclooxygenase-2 (COX-2) .

- Docking simulations : Compare binding affinities of dibrominated vs. monobrominated analogs to enzymes (e.g., HIV-1 protease) using software like AutoDock Vina .

- ADMET profiling : Predict pharmacokinetic properties (e.g., logP for lipophilicity) to prioritize analogs for synthesis .

Methodological Considerations

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

- Recrystallization : Ethanol-water (1:3 v/v) yields high-purity crystals (≥95%) by removing unreacted bromine and DMSO residues .

- Column chromatography : Silica gel with hexane/ethyl acetate (8:2) eluent separates dibrominated products from mono-brominated by-products .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related impurities, though cost and scalability are limitations .

Q. How should researchers design in vitro assays to evaluate the anticancer potential of this compound?

- Cell lines : Use panels (e.g., NCI-60) including breast (MCF-7), colon (HCT-116), and hepatic (HepG2) cancer cells to assess broad-spectrum activity .

- Controls : Include cisplatin (positive control) and DMSO (vehicle control) to validate assay sensitivity .

- Endpoint assays : MTT or SRB assays at 48–72 hours post-treatment quantify IC₅₀ values, supplemented by flow cytometry for apoptosis/necrosis analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.